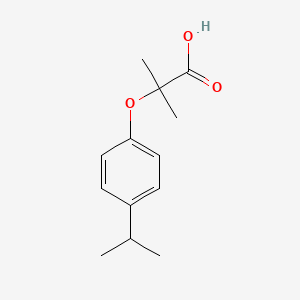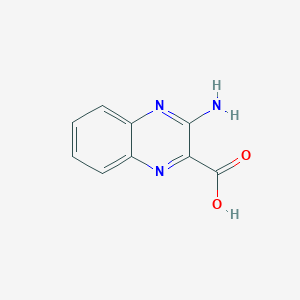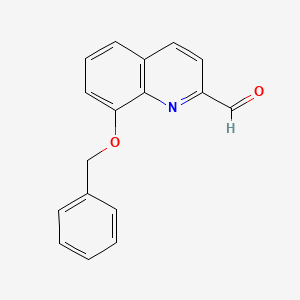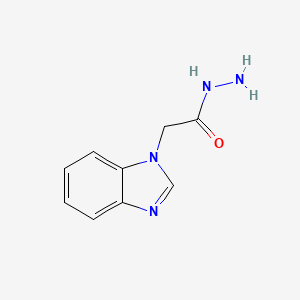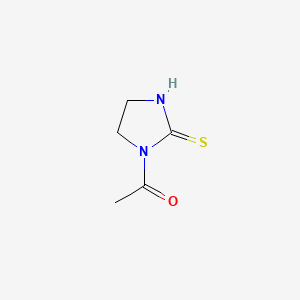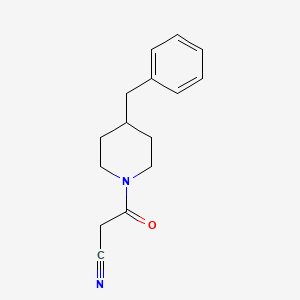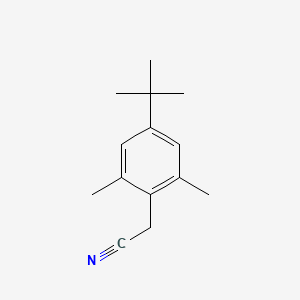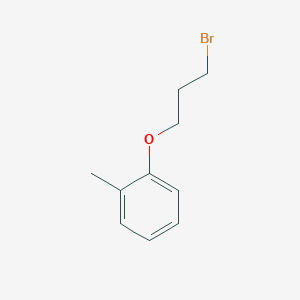
1-(3-Bromopropoxy)-2-methylbenzene
Overview
Description
Scientific Research Applications
1. Synthesis and Crystal Structure of Chalcone Derivatives
- Summary of Application : Chalcone derivatives, including those with bromopropoxy side chains, are synthesized and their crystal structures are analyzed. These compounds are found in plants and have applications in various scientific domains, such as non-linear optics, the manufacture of dyes, and supramolecular chemistry .
- Methods of Application : The chalcone derivatives were synthesized and characterized by 1H NMR and HRMS. The crystalline structures of two compounds were further characterized by X-ray crystal diffraction .
- Results or Outcomes : Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .
2. 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- Summary of Application : This compound is used in scientific research and is available for purchase from chemical suppliers .
- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : Specific results or outcomes were not provided in the source .
3. (3-Bromopropoxy)-tert-butyldimethylsilane
- Summary of Application : This compound is used in scientific research and is available for purchase from chemical suppliers .
- Methods of Application : Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : Specific results or outcomes were not provided in the source .
Safety And Hazards
The safety data sheet for a similar compound, 1-(3-Bromopropoxy)-3-chlorobenzene, indicates that it may cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers The paper “Design, Synthesis, and Stability of (1-Amino-4-(3-bromopropoxy)anthracene-9,10-dione)pentacarbonylrhenium(I) Triflate: First X-ray Crystallographic Structure of A Re(CO)5(N-donor)” discusses the synthesis and stability of a related compound . Another paper, “(E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene”, discusses the structure of a compound with a bromopropoxy group . These papers could provide useful insights into the chemistry of 1-(3-Bromopropoxy)-2-methylbenzene and related compounds.
properties
IUPAC Name |
1-(3-bromopropoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRSCSVGUOXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364627 | |
| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-2-methylbenzene | |
CAS RN |
50912-60-2 | |
| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


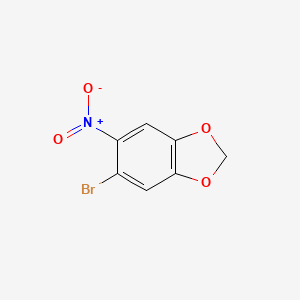
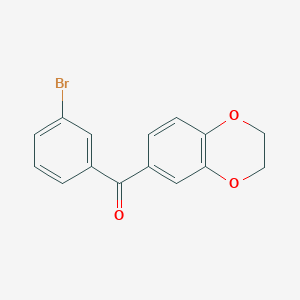
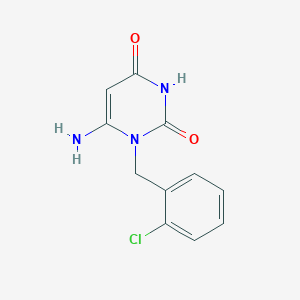
![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)
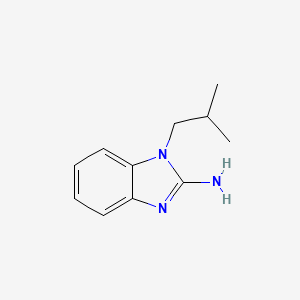
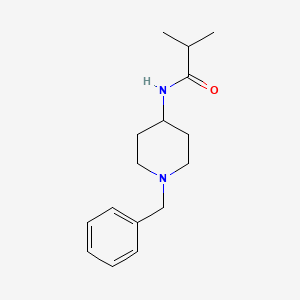
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
